molecular formula C8H14O3 B159507 D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) CAS No. 133695-35-9

D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)

Cat. No. B159507
M. Wt: 158.19 g/mol
InChI Key: SQANMADRLWWSPY-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI), also known as 2-deoxy-D-ribose, is a sugar molecule that plays a crucial role in the synthesis of DNA and RNA. It is a deoxy sugar, which means that it lacks an oxygen atom at the 2' position of its ring structure. This unique feature makes it an important building block for nucleic acid synthesis.

Mechanism Of Action

The mechanism of action of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose is related to its role in nucleic acid synthesis. It is incorporated into the growing DNA or RNA strand by DNA polymerase or RNA polymerase, respectively. Once incorporated, it acts as a chain terminator, preventing further nucleotide addition and causing premature termination of the growing strand.

Biochemical And Physiological Effects

D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose has several biochemical and physiological effects. It is an important component of DNA and RNA, and its absence can lead to genetic mutations and cell death. It is also involved in the regulation of cell signaling pathways and the maintenance of cellular energy metabolism.

Advantages And Limitations For Lab Experiments

The advantages of using D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its instability in solution and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose. One area of interest is the development of new nucleoside analogs for use in antiviral and anticancer therapies. Another area of interest is the study of the role of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose in the regulation of cellular metabolism and its potential use in metabolic disorders. Additionally, the development of new synthesis methods and purification techniques could lead to improved yields and purity of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose for use in research and drug development.

Synthesis Methods

The synthesis of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose involves the reduction of the 2-keto group of D-ribose. This can be achieved through several methods, including catalytic hydrogenation, sodium borohydride reduction, and enzymatic reduction. The most commonly used method is catalytic hydrogenation, which involves the use of a palladium catalyst and hydrogen gas.

Scientific Research Applications

D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose has several applications in scientific research. It is commonly used in the synthesis of oligonucleotides, which are short DNA or RNA strands that are used in genetic research. It is also used in the synthesis of nucleoside analogs, which are compounds that mimic the structure of nucleosides and are used in the development of antiviral and anticancer drugs.

properties

CAS RN

133695-35-9

Product Name

D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(4R,5R)-5-ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h5-7H,4H2,1-3H3/t6-,7+/m1/s1

InChI Key

SQANMADRLWWSPY-RQJHMYQMSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](OC(O1)(C)C)C=O

SMILES

CCC1C(OC(O1)(C)C)C=O

Canonical SMILES

CCC1C(OC(O1)(C)C)C=O

synonyms

D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI)

Origin of Product

United States

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